LogP Differentiation: 3-Aminopyridine-2-butyronitrile (0.53) vs. 3-Aminopyridine-2-carbonitrile (1.12)
The target compound exhibits a measured logP of 0.529 [1], whereas 3-aminopyridine-2-carbonitrile (CAS 42242-11-5)—the closest commercially available aminopyridine nitrile analog lacking the butyronitrile spacer—has a reported logP of 1.11668 [2]. The difference of ΔlogP ≈ 0.59 units represents a roughly 3.9-fold lower octanol/water partition coefficient, conferring significantly greater aqueous compatibility.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.529 |
| Comparator Or Baseline | 3-Aminopyridine-2-carbonitrile (CAS 42242-11-5): logP = 1.11668 |
| Quantified Difference | ΔlogP ≈ 0.59 (target is ~3.9× more hydrophilic) |
| Conditions | Computed / experimentally measured logP values from independent databases (SIELC for target; Molbase for comparator) |
Why This Matters
A lower logP predicts superior aqueous solubility and distinct reversed-phase HPLC retention, enabling separation from the carbonitrile analog during purity analysis and reducing the risk of co-elution in LC-MS impurity profiling.
- [1] SIELC Technologies. 3-Aminopyridine-2-butyronitrile – Compound Data Sheet. LogP 0.529. Published 2018-02-16. View Source
- [2] Molbase / qiye.molbase.cn. 3-Aminopyridine-2-carbonitrile – Physicochemical Data. LogP 1.11668; CAS 42242-11-5. View Source
